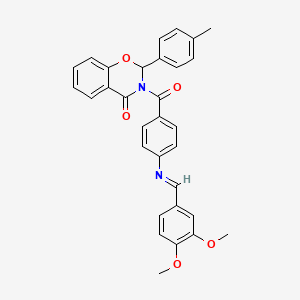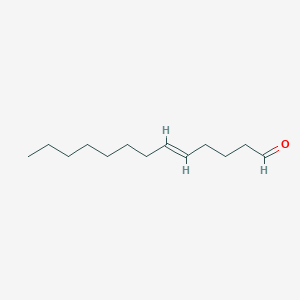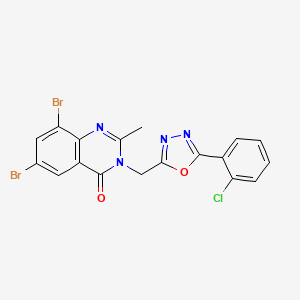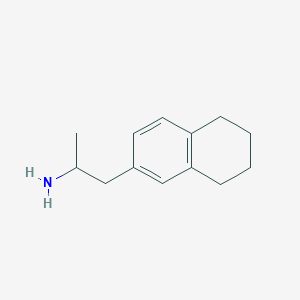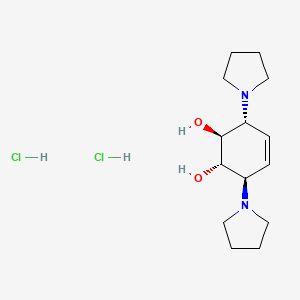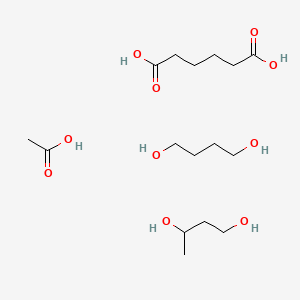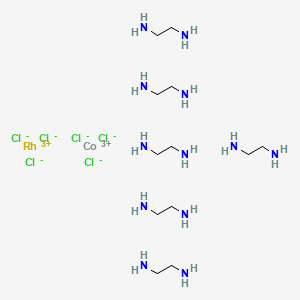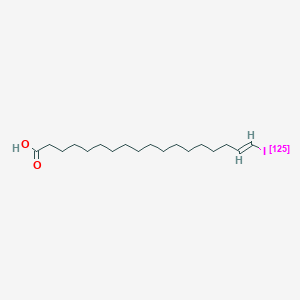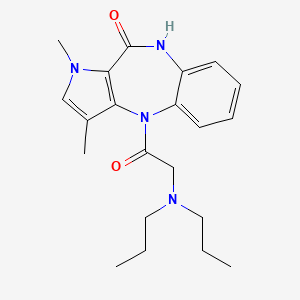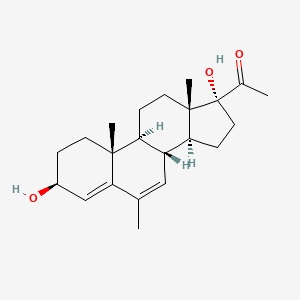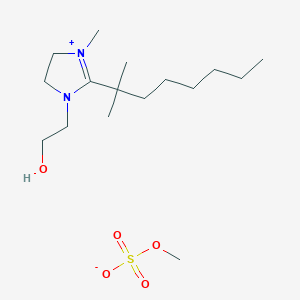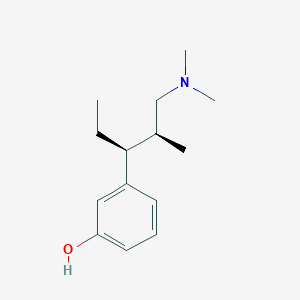
Tapentadol enantiomer
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tapentadol is a centrally acting opioid analgesic with a dual mechanism of action, functioning both as a μ-opioid receptor agonist and a norepinephrine reuptake inhibitor . The compound is used primarily for the management of moderate to severe pain. Tapentadol exists as two enantiomers, which are mirror images of each other and have different pharmacological effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tapentadol involves several steps, starting from 3-bromoanisole, which is converted into 3-methoxypropiophenone via an organolithium intermediate . This intermediate undergoes a Mannich reaction to form a racemic mixture of tapentadol. The racemic mixture is then resolved into its enantiomers using chiral high-performance liquid chromatography (HPLC) or chiral acids .
Industrial Production Methods
Industrial production of tapentadol typically involves the Grignard reaction, where 3-bromoanisole reacts with a Grignard reagent to form the intermediate, followed by a Mannich reaction to produce the racemic mixture. The enantiomers are then separated using chiral resolution techniques .
化学反应分析
Types of Reactions
Tapentadol enantiomers undergo various chemical reactions, including:
Oxidation: Tapentadol can be oxidized to form corresponding N-oxides.
Reduction: The nitro group in intermediates can be reduced to an amine group.
Substitution: Halogen substitution reactions can be used to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Halogenated intermediates react with nucleophiles under basic conditions.
Major Products
The major products formed from these reactions include various intermediates that are further processed to yield the final enantiomerically pure tapentadol .
科学研究应用
Tapentadol enantiomers have a wide range of applications in scientific research:
Chemistry: Used as a model compound to study chiral resolution and enantioselective synthesis.
Biology: Investigated for its effects on neurotransmitter systems and pain pathways.
Industry: Used in the development of new analgesic drugs with improved efficacy and safety profiles.
作用机制
Tapentadol exerts its effects through a dual mechanism of action:
μ-Opioid Receptor Agonism: Tapentadol binds to and activates μ-opioid receptors, leading to analgesia.
Norepinephrine Reuptake Inhibition: It inhibits the reuptake of norepinephrine, enhancing its analgesic effects by activating inhibitory pain pathways
相似化合物的比较
Similar Compounds
Tramadol: Similar dual mechanism but with weaker opioid receptor agonism and additional serotonin reuptake inhibition.
Oxycodone: Stronger μ-opioid receptor agonist but lacks norepinephrine reuptake inhibition.
Morphine: Pure μ-opioid receptor agonist with no norepinephrine reuptake inhibition.
Uniqueness
Tapentadol’s unique combination of μ-opioid receptor agonism and norepinephrine reuptake inhibition provides effective pain relief with potentially fewer side effects compared to other opioids. This dual mechanism allows for a broader range of pain management, including both nociceptive and neuropathic pain .
属性
CAS 编号 |
454221-04-6 |
|---|---|
分子式 |
C14H23NO |
分子量 |
221.34 g/mol |
IUPAC 名称 |
3-[(2S,3S)-1-(dimethylamino)-2-methylpentan-3-yl]phenol |
InChI |
InChI=1S/C14H23NO/c1-5-14(11(2)10-15(3)4)12-7-6-8-13(16)9-12/h6-9,11,14,16H,5,10H2,1-4H3/t11-,14+/m1/s1 |
InChI 键 |
KWTWDQCKEHXFFR-RISCZKNCSA-N |
手性 SMILES |
CC[C@H](C1=CC(=CC=C1)O)[C@H](C)CN(C)C |
规范 SMILES |
CCC(C1=CC(=CC=C1)O)C(C)CN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


